4-Carboxymethoxy-3-methyl-benzoic Acid Methyl Ester
Overview
Description
Methyl esters of benzoic acid derivatives are a class of compounds that have a benzoic acid core with a methyl ester functional group and various substituents . They are often used in organic synthesis and can have various biological activities.
Synthesis Analysis
Methyl esters can be synthesized from carboxylic acids using diazomethane . The carboxylic acid is deprotonated in an acid-base reaction, and then the carboxylate undergoes an SN2 reaction with protonated diazomethane to produce the methyl ester .Molecular Structure Analysis
The molecular structure of these compounds typically consists of a benzene ring (the core of benzoic acid) with various substituents, including a methyl ester group .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds would depend on their specific structure. For example, the molecular weight of “Benzoic acid, 4-hydroxy-3-methoxy-, methyl ester” is 182.1733 .Mechanism of Action
properties
IUPAC Name |
2-(4-methoxycarbonyl-2-methylphenoxy)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5/c1-7-5-8(11(14)15-2)3-4-9(7)16-6-10(12)13/h3-5H,6H2,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJSYCJIBGAPSIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OC)OCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501258609 | |
Record name | 1-Methyl 4-(carboxymethoxy)-3-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501258609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Carboxymethoxy-3-methyl-benzoic Acid Methyl Ester | |
CAS RN |
877858-66-7 | |
Record name | 1-Methyl 4-(carboxymethoxy)-3-methylbenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=877858-66-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl 4-(carboxymethoxy)-3-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501258609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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